molecular formula C13H23NO B2444040 2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine CAS No. 2361635-38-1

2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine

Cat. No.: B2444040
CAS No.: 2361635-38-1
M. Wt: 209.333
InChI Key: PFFYWYJHOUUJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine is a versatile chemical compound with a unique structure that enables diverse applications in various scientific research fields. Its molecular formula is C13H21NO, and it is known for its stability and reactivity, making it valuable in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine typically involves the reaction of tert-butylamine with but-3-yn-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves several steps, including the formation of an intermediate, which is then cyclized to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities. The industrial process is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or but-3-ynyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and oligomerization.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in electron transfer reactions, facilitating the formation of reactive intermediates that drive chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine

Uniqueness

2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine stands out due to its unique combination of tert-butyl and but-3-ynyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in catalytic applications and the synthesis of complex molecules.

Properties

IUPAC Name

2-tert-butyl-4-but-3-ynyl-2-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-6-7-8-14-9-10-15-13(5,11-14)12(2,3)4/h1H,7-11H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFYWYJHOUUJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)CCC#C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.